Methyl 2-isopropoxy-4-methoxybenzoate
Overview
Description
Methyl 2-isopropoxy-4-methoxybenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, featuring both isopropoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate typically involves the esterification of 2-isopropoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can be advantageous for large-scale production, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-isopropoxy-4-methoxybenzoic acid or corresponding ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-isopropoxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 4-isopropoxybenzoate
- Methyl 4-methoxybenzoate
Comparison: Methyl 2-isopropoxy-4-methoxybenzoate is unique due to the presence of both isopropoxy and methoxy groups on the benzoate ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. For example, Methyl 2-methoxybenzoate lacks the isopropoxy group, which may result in different reactivity and binding properties.
Properties
IUPAC Name |
methyl 4-methoxy-2-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOHCMJJZCADOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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